molecular formula C20H18O3 B2923916 (Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one CAS No. 858765-10-3

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Cat. No.: B2923916
CAS No.: 858765-10-3
M. Wt: 306.361
InChI Key: LFUKHLJYIUFTKG-UNOMPAQXSA-N
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Description

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one (CAS 622807-60-7) is a synthetic aurone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzofuran-3(2H)-one core structure substituted with a 2-methylbenzylidene group and a prenyloxy (3-methylbut-2-en-1-yl)oxy) chain, yielding a molecular formula of C21H20O3 and a molecular weight of 320.4 g/mol . Aurones are a class of flavonoids recognized as a privileged scaffold for designing bioactive compounds . Recent research highlights that aurone derivatives serve as potent inhibitors of alkaline phosphatases (APs), enzymes that are overexpressed in various pathologies, including solid tumors and osteoporosis . Specifically, synthetic aurone analogs have demonstrated excellent inhibitory activity against AP, with some compounds exhibiting IC50 values in the low micromolar range, surpassing the activity of standard inhibitors . This positions them as a promising lead class for developing new therapeutic agents. The compound is intended for research applications such as enzyme inhibition studies, structure-activity relationship (SAR) investigations in medicinal chemistry, and as a building block for the synthesis of more complex molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-2-benzylidene-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-14(2)10-11-22-16-8-9-17-18(13-16)23-19(20(17)21)12-15-6-4-3-5-7-15/h3-10,12-13H,11H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUKHLJYIUFTKG-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the benzofuran core with benzaldehyde or its derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and ether linkage sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader family of (Z)-2-benzylidenebenzofuran-3(2H)-one derivatives. Key structural analogues and their properties are summarized below:

Compound Name Substituents (Position 2) Substituents (Position 6) Key Biological Activities IC50/EC50 (nM) References
(Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) Indole-methylene Acetonitrile-oxy Anticancer (PC-3 prostate cancer), tubulin polymerization inhibition, no hERG inhibition <100
(Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Pyridinyl-methylene 2,6-Dichlorobenzyl-oxy Anticancer (leukemia), tubulin binding, in vivo T-ALL inhibition in zebrafish <100
(Z)-2-(3-Hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6v) 3-Hydroxy-4-methoxybenzylidene - Synthetic intermediate, moderate yield (63.2%) N/A
(Z)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one (6x) 4-Hydroxy-3-methoxybenzylidene Hydroxy Low synthetic yield (25.7%), high melting point (261.2–262.1°C) N/A
(Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one 2,5-Dimethoxybenzylidene 4-Methoxyphenyl-2-oxoethoxy Antiviral (Marburg virus NP interaction) -
Target Compound Benzylidene 3-Methylbut-2-en-1-yloxy (prenyloxy) Expected anticancer/antiviral activity (based on structural analogy) Not reported

Structure-Activity Relationship (SAR) Analysis

  • Position 2 (Benzylidene Group): Electron-donating groups (e.g., methoxy, hydroxy) enhance tubulin-binding affinity by stabilizing interactions with the colchicine-binding site . For example, compound 5a (indole-methylene) exhibits nanomolar potency due to hydrophobic interactions with tubulin’s β-subunit . Halogenated substituents (e.g., 2,6-dichloro in 5b) improve metabolic stability and membrane permeability .
  • Bulky substituents (e.g., triazole-pyrrolidine in derivatives) may reduce off-target toxicity but require synthetic optimization for yield .

Key Research Findings

Tubulin Binding: Aurones like 5a disrupt microtubule dynamics by binding to the colchicine site, validated via molecular docking and LC-ESI-MS .

Selectivity: Unlike taxanes, aurones avoid P-glycoprotein-mediated resistance, making them promising for multidrug-resistant cancers .

Biological Activity

(Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a derivative of benzofuran, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzofuran core with a benzylidene group and an alkoxy side chain, which contributes to its biological activities. The structural formula can be represented as follows:

C18H18O3\text{C}_{18}\text{H}_{18}\text{O}_3

1. Anti-inflammatory Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds related to benzofuran have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1. Specifically, derivatives similar to this compound have achieved reductions in TNF levels by up to 93.8% in vitro .

Table 1: Anti-inflammatory Effects of Benzofuran Derivatives

CompoundTNF Reduction (%)IL-1 Reduction (%)IL-8 Reduction (%)
Compound A93.89871
Compound B859065
(Z)-2-benzylidene...TBDTBDTBD

2. Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity has been quantitatively assessed using DPPH radical scavenging assays, revealing that certain derivatives exhibit IC50 values comparable to established antioxidants .

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

CompoundIC50 Value (µM)
(Z)-2-benzylidene...TBD
Standard Antioxidant20

3. Anticancer Activity

Research has indicated that benzofuran derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of several benzofuran derivatives on MCF-7 cells:

Table 3: Cytotoxicity of Benzofuran Derivatives on MCF-7 Cells

CompoundIC50 Value (µM)
(Z)-2-benzylidene...TBD
Control (Doxorubicin)5

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that analyze how different substitutions affect activity. For example, modifications on the benzylidene group or variations in the alkoxy chain can significantly influence both anti-inflammatory and anticancer activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-2-benzylidene-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between benzofuran-3(2H)-one derivatives and substituted aldehydes. For example, benzofuran-3(2H)-one is reacted with 3-methylbut-2-en-1-yloxy-substituted benzaldehyde under basic conditions (e.g., NaDES solvents or L-proline-based catalysts) . Optimization includes:

  • Catalyst selection : Natural deep eutectic solvents (NaDES) reduce reaction time (e.g., 18 minutes under ultrasound) .
  • Temperature control : Mild conditions (25–60°C) prevent isomerization of the Z-configuration .
  • Purification : Column chromatography with hexane/ethyl acetate gradients isolates the Z-isomer .

Q. How is the structural characterization of this compound performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Multi-modal analytical techniques are employed:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzylidene proton (δ 7.6–8.0 ppm) and Z-configuration via coupling constants (J = 12–14 Hz for transoid protons) .
  • X-ray crystallography : Single-crystal diffraction resolves supramolecular interactions (e.g., π-π stacking) and validates the Z-conformation .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral effects) of this compound?

  • Methodological Answer : Contradictions arise from assay-specific variables. To address this:

  • Dose-response profiling : Use MTT assays across multiple cell lines (e.g., MDA-MB-231 vs. Vero E6) to differentiate cytotoxicity from antiviral activity .
  • Mechanistic studies : Conduct target-specific assays (e.g., Topoisomerase I/II inhibition for anticancer effects vs. SARS-CoV-2 replication inhibition ).
  • Structural analogs : Compare derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective in addressing E/Z isomerization during synthesis, and how is stereochemical purity maintained?

  • Methodological Answer :

  • Kinetic control : Short reaction times and low temperatures favor the Z-isomer by minimizing thermodynamic equilibration .
  • Chromatographic separation : Use chiral columns or preparative TLC to isolate stereoisomers .
  • Spectroscopic monitoring : Track isomer ratios via 1H^1H NMR (e.g., benzylidene proton splitting patterns) .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular docking : Simulate binding to targets like DRAK2 (apoptosis regulation) or SARS-CoV-2 main protease (Mpro^\text{pro}) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological IC50_{50} values .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) .

Q. What experimental approaches are used to study the mitochondrial apoptosis pathway induced by this compound?

  • Methodological Answer :

  • Flow cytometry : Measure mitochondrial membrane potential loss via JC-1 staining .
  • Cell cycle analysis : Use propidium iodide staining to detect G0/G1 arrest .
  • Western blotting : Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 cleavage) .

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